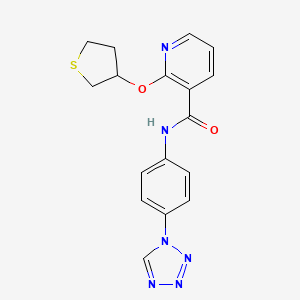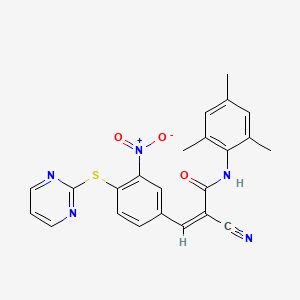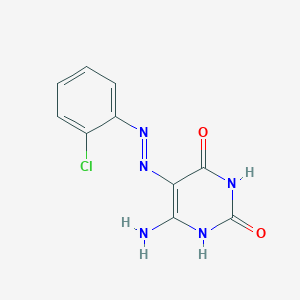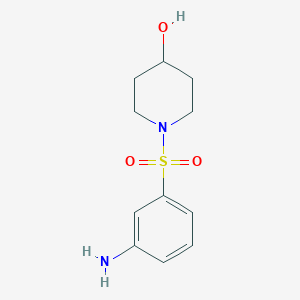![molecular formula C11H11NO5S2 B2461104 Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 927097-84-5](/img/structure/B2461104.png)
Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate” is a chemical compound used for proteomics research . It has a molecular formula of C11H11NO5S2 and a molecular weight of 301.34 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate” is defined by its molecular formula, C11H11NO5S2 .Aplicaciones Científicas De Investigación
Anti-Hypertensive Agents: MATC derivatives have been investigated for their potential as anti-hypertensive drugs. Researchers have explored their effects on blood pressure regulation, aiming to develop novel therapies for hypertension .
Antitumor Properties: Studies have highlighted MATC’s antitumor activity. Researchers have synthesized MATC analogs and evaluated their efficacy against cancer cells. These compounds may offer promising leads for developing new cancer treatments .
Anti-HIV-1 Integrase Inhibitors: MATC-based molecules have shown inhibitory effects against HIV-1 integrase, a critical enzyme in the viral life cycle. These inhibitors hold promise for combating HIV infection .
Hepatitis C Virus (HCV) Inhibitors: MATC derivatives have been explored as potential inhibitors of HCV. Their ability to interfere with viral replication pathways makes them valuable candidates for antiviral drug development .
Xa Factor Inhibitors: Xa factor inhibitors play a crucial role in preventing blood clot formation. MATC-based compounds have been investigated for their anticoagulant properties, potentially contributing to the development of safer antithrombotic drugs .
Organic Electronics and Materials Science
Beyond medicinal applications, MATC-related compounds find utility in material science and organic electronics:
Organic Semiconductors: Thiophene derivatives, including MATC, are essential components in organic semiconductors. These materials are used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors: Thiophene derivatives, including MATC, serve as corrosion inhibitors in industrial chemistry. Their ability to protect metal surfaces from degradation is valuable in various applications .
Synthetic Chemistry
MATC itself is a versatile building block for synthesizing other compounds:
Thienopyrimidinone Analog Synthesis: Researchers have employed MATC in the synthesis of thienopyrimidinone analogs. These compounds may have diverse applications, including pharmaceuticals and materials science .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(3), 2571–2604. Thermo Fisher Scientific. (n.d.). Methyl 3-aminothiophene-2-carboxylate. Retrieved from here Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-carboxylate. (2019). BMC Chemistry, 10(1), 19.
Mecanismo De Acción
Pharmacokinetics
Its molecular weight (30134 g/mol ) suggests that it could be well-absorbed in the body. The compound’s solubility in organic solvents might also influence its distribution and metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate should be stored in a dark place, sealed, and at room temperature to maintain its stability.
Propiedades
IUPAC Name |
methyl 3-(furan-2-ylmethylsulfamoyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S2/c1-16-11(13)10-9(4-6-18-10)19(14,15)12-7-8-3-2-5-17-8/h2-6,12H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZLWCYNVDCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B2461022.png)
![(2S)-2,6-Diaminohexanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2461024.png)




![2-[(4-Methoxyphenyl)methyl]benzotriazole](/img/structure/B2461032.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)

![N-[3-(2-Phenylimidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2461041.png)

